molecular formula C13H18 B3314964 3-(2-Isopropylphenyl)-2-methyl-1-propene CAS No. 951890-57-6

3-(2-Isopropylphenyl)-2-methyl-1-propene

Cat. No.: B3314964
CAS No.: 951890-57-6
M. Wt: 174.28 g/mol
InChI Key: DZLOCGZLFORIOL-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry

Substituted styrenes and phenylpropenes are recognized as highly versatile building blocks in modern organic synthesis. nih.govrsc.org These compounds serve as crucial intermediates for creating more complex molecules. nih.govrsc.org Their utility stems from the reactivity of both the carbon-carbon double bond and the aromatic ring, which allows for a wide range of chemical transformations.

The phenylpropene framework is a common feature in many natural products, particularly in plants where they can play roles in defense or as attractants. nih.gov For instance, compounds like eugenol (B1671780) and methylchavicol are well-known phenylpropenes found in the essential oils of plants like basil. nih.gov In synthetic chemistry, derivatives of phenylpropene are pivotal. They are used in the construction of polymers, fine chemicals, and serve as precursors in various industrial and laboratory-scale syntheses. researchgate.netresearchgate.net The development of palladium-catalyzed cross-coupling reactions, such as the Stille reaction, has provided efficient methods for generating carbon-carbon bonds, further enhancing the synthesis and application of substituted styrenes. researchgate.net Therefore, 3-(2-Isopropylphenyl)-2-methyl-1-propene, as a member of this class, represents a potentially valuable, though currently under-explored, synthetic intermediate.

Overview of Structural Features and Reactivity Potential

The chemical behavior of this compound is dictated by its distinct structural components: a sterically hindered ortho-substituted phenyl ring and a trisubstituted alkene.

Structural Features

The molecule's formal IUPAC name is 1-isopropyl-2-(2-methyl-2-propenyl)benzene. The key feature is the ortho-isopropyl group, which exerts significant steric hindrance around one of the adjacent positions on the phenyl ring and influences the conformation of the 2-methyl-1-propene substituent. This steric bulk is a critical factor in predicting the molecule's reactivity.

Physicochemical Properties of this compound

Property Value
IUPAC Name 1-isopropyl-2-(2-methyl-2-propenyl)benzene
Molecular Formula C₁₃H₁₈
Molecular Weight 174.29 g/mol

| InChI Key | DZLOCGZLFORIOL-UHFFFAOYSA-N |

This table contains data for this compound.

Reactivity Potential

The reactivity of this compound can be analyzed by considering its two main functional parts:

The Alkene Moiety: The 2-methyl-1-propene unit is an electron-rich double bond, making it susceptible to electrophilic addition reactions. It would be expected to react with reagents like hydrogen halides, halogens, and to undergo hydrogenation in the presence of a catalyst. The substitution pattern of the alkene (trisubstituted) would influence the regioselectivity of these additions according to Markovnikov's rule where applicable. It could also participate in various transition-metal-catalyzed reactions, such as cycloadditions. nih.govrsc.org

The Aromatic Ring: The benzene (B151609) ring is substituted with two alkyl groups (isopropyl and the 2-methylprop-2-en-1-yl group). Alkyl groups are generally activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. libretexts.orgpw.live However, the significant steric hindrance from the ortho-isopropyl group would likely disfavor substitution at the adjacent ortho position (position 3). organic-chemistry.org Therefore, electrophilic aromatic substitution reactions (like nitration, halogenation, or Friedel-Crafts reactions) would be expected to occur primarily at the para position (position 5) and to a lesser extent at the other available ortho position (position 6). The activating nature of the alkyl groups suggests that the reaction rate for electrophilic substitution would be faster than that of unsubstituted benzene. libretexts.org

Historical Development of Research on Related Phenyl-Propene Systems

The study of phenyl-propene systems has a rich history, originating with the isolation and identification of naturally occurring aromatic compounds.

Early Discoveries from Natural Sources: Phenylpropenes are a major class of plant secondary metabolites. nih.gov Compounds like eugenol (from cloves) and isoeugenol (B1672232) have been known for centuries and are used in flavorings and perfumes. Early research focused on isolating these compounds and elucidating their structures, which laid the groundwork for understanding this chemical class. Investigations into the biosynthesis of these compounds in plants like sweet basil have identified the complex enzymatic pathways involved. nih.gov

Development as Synthetic Intermediates: In the 20th century, the synthetic utility of phenylpropenes became a major focus. Phenyl-2-propanone, a related structure, gained attention as a key intermediate in the synthesis of other chemical compounds. nih.gov The development of synthetic methodologies, such as the Baeyer-Villiger route and various cross-coupling reactions, expanded the ability of chemists to create a wide array of substituted phenylpropenes with specific functionalities. researchgate.netnih.gov

Modern Mechanistic and Application-Focused Research: More recent research has delved into the detailed mechanisms of reactions involving phenylpropenes and related styrenes. nih.govprinceton.edu This includes studies on their participation in catalytic cycles, their use in creating complex stereochemistry, and their role as monomers in polymerization. The ability to fine-tune the electronic and steric properties of these molecules by altering substituents on the phenyl ring has made them valuable tools in materials science and medicinal chemistry. nih.govrsc.orgorganic-chemistry.org The ongoing development of synthetic methods continues to broaden the accessibility and application of sterically hindered and functionally diverse phenyl-propene derivatives. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylprop-2-enyl)-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10(2)9-12-7-5-6-8-13(12)11(3)4/h5-8,11H,1,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOCGZLFORIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222875
Record name 1-(1-Methylethyl)-2-(2-methyl-2-propen-1-yl)benzene
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Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-57-6
Record name 1-(1-Methylethyl)-2-(2-methyl-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-57-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-2-(2-methyl-2-propen-1-yl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Isopropylphenyl 2 Methyl 1 Propene and Its Analogues

Classical Organic Transformations

Classical methods for the synthesis of 3-(2-Isopropylphenyl)-2-methyl-1-propene often rely on well-established reactions such as Friedel-Crafts alkylation and olefination strategies. These methods are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Alkylation Reactions, including Friedel-Crafts Approaches

The Friedel-Crafts alkylation is a primary method for attaching alkyl groups to an aromatic ring. libretexts.org In a plausible synthesis of this compound, isopropylbenzene could be reacted with 3-chloro-2-methyl-1-propene (methallyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orglumenlearning.com

The reaction proceeds through the formation of a carbocation intermediate from the alkyl halide, which then attacks the electron-rich aromatic ring. libretexts.org The isopropyl group on the benzene (B151609) ring is an ortho-, para-director, meaning the incoming methallyl group would be directed to the positions ortho and para to the isopropyl group. This would result in a mixture of isomers, including the desired ortho-substituted product, this compound, and the para-substituted isomer, 3-(4-Isopropylphenyl)-2-methyl-1-propene.

Table 1: Proposed Friedel-Crafts Alkylation for this compound

Reactant 1Reactant 2CatalystProduct(s)
Isopropylbenzene3-Chloro-2-methyl-1-propeneAlCl₃Mixture of ortho and para isomers

It is important to note that Friedel-Crafts alkylations can be prone to issues such as polyalkylation, where more than one alkyl group is added to the aromatic ring, and carbocation rearrangements. libretexts.org However, in the case of methallyl chloride, the resulting carbocation is relatively stable, minimizing the likelihood of rearrangement.

Olefination Strategies

Olefination reactions provide an alternative and often more controlled route to alkenes like this compound. The Wittig and Horner-Wadsworth-Emmons reactions are two of the most prominent olefination methods. lumenlearning.comconicet.gov.ar

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. lumenlearning.compressbooks.pub For the synthesis of the target compound, two main retrosynthetic disconnections are possible:

Reaction of 2-isopropylbenzaldehyde (B1297908) with the ylide derived from isopropyltriphenylphosphonium (B8661593) bromide.

Reaction of acetone (B3395972) with the ylide derived from (2-isopropylbenzyl)triphenylphosphonium bromide.

The latter approach is generally more feasible as it involves a more accessible aldehyde (acetone) and a primary alkyl halide for the preparation of the phosphonium (B103445) salt. masterorganicchemistry.com The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org This method often offers advantages such as the use of more nucleophilic carbanions and easier removal of the phosphate (B84403) byproduct. wikipedia.orguta.edu The HWE reaction typically favors the formation of the (E)-alkene, although the stereoselectivity can be influenced by the reaction conditions and the structure of the reactants. wikipedia.org A synthetic approach analogous to the Wittig reaction could be employed, using a diethyl (2-isopropylbenzyl)phosphonate and acetone.

Table 2: Comparison of Olefination Strategies

ReactionCarbonyl CompoundPhosphorus ReagentKey Features
Wittig ReactionAcetone(2-Isopropylbenzyl)triphenylphosphonium ylideForms a stable phosphine (B1218219) oxide byproduct; regioselective. lumenlearning.compressbooks.pub
Horner-Wadsworth-EmmonsAcetoneDiethyl (2-isopropylbenzyl)phosphonate carbanionGenerally provides good (E)-selectivity; water-soluble phosphate byproduct. conicet.gov.arwikipedia.org

Modern Catalytic Synthesis

Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and selectivity. For the synthesis of this compound and its analogs, cross-coupling reactions and C-H functionalization are particularly powerful.

Transition Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.gov This reaction is widely used due to its mild conditions and high functional group tolerance. mit.edu

To synthesize this compound, a possible Suzuki-Miyaura coupling strategy would involve the reaction of 2-isopropylphenylboronic acid with a 2-methyl-1-propenyl halide or triflate. Alternatively, a 2-isopropylphenyl halide could be coupled with a 2-methyl-1-propenylboronic acid or its ester. The choice of reactants can be influenced by their commercial availability and stability. The use of bulky, electron-rich phosphine ligands on the palladium catalyst is often crucial for achieving high yields, especially with sterically hindered substrates. nih.gov

Table 3: Potential Suzuki-Miyaura Coupling Partners

Organoboron CompoundOrganohalide/TriflateCatalyst System
2-Isopropylphenylboronic acid3-Bromo-2-methyl-1-propenePd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃)
2-Methyl-1-propenylboronic acid pinacol (B44631) ester1-Bromo-2-isopropylbenzenePd catalyst and a suitable phosphine ligand

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a highly atom-economical and efficient method for forming carbon-carbon bonds, as it avoids the pre-functionalization of starting materials. nih.gov Rhodium-catalyzed C-H vinylation of arenes is a notable example that can be applied to the synthesis of styrene (B11656) derivatives. acs.orgnih.gov

Asymmetric Catalysis in Analogous Systems

While this compound is an achiral molecule, the principles of asymmetric catalysis can be applied to the synthesis of its chiral analogs. acs.org The development of enantioselective methods for the synthesis of chiral styrenes is an active area of research, with applications in the preparation of chiral ligands and biologically active compounds. nih.govacs.org

For instance, a rhodium-catalyzed asymmetric [2+2+2] cycloaddition could be employed to construct axially chiral styrenes. nih.gov Organocatalytic approaches, using chiral catalysts such as cinchona alkaloid derivatives, have also been successful in the enantioselective synthesis of styrenes. nih.gov These methods often rely on dynamic kinetic resolution or desymmetrization strategies to achieve high levels of enantioselectivity.

A hypothetical chiral analog of the target compound, for example, one with a stereocenter on the alkyl side chain, could potentially be synthesized using an asymmetric catalytic approach. For instance, an asymmetric allylation of an appropriate imine could be used to set a chiral center. masterorganicchemistry.com

Green Chemistry Principles in Synthesis

The principles of green chemistry are instrumental in developing environmentally benign synthetic pathways. Key areas of focus include the use of safer solvents, maximizing atom economy, and employing sustainable reagents.

Solvent-Free and Aqueous Media Syntheses

A significant goal in green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. acs.org This has led to the exploration of solvent-free and aqueous-based synthetic methods.

Solvent-Free Synthesis: Solvent-free reactions, often facilitated by mechanochemistry (such as grinding or ball-milling) or microwave irradiation, offer numerous advantages including reduced pollution, lower costs, and operational simplicity. nih.govacs.org For the synthesis of alkene-containing structures analogous to this compound, such as chalcones (1,3-diaryl-2-propene-1-one derivatives), solvent-free aldol (B89426) condensation has proven highly effective. For instance, grinding substituted benzaldehydes and acetophenones with solid sodium hydroxide (B78521) can produce chalcones in high yields. almerja.com This approach avoids the use of bulk solvents, simplifying product isolation and minimizing waste. A similar strategy could be envisioned for the synthesis of the target compound, potentially through a solvent-free Wittig-type reaction or a Grignard reaction conducted in a ball mill. nih.govresearchgate.net

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organometallic reagents like Grignard reagents are incompatible with water, other C-C bond-forming reactions can be adapted for aqueous environments. acs.org For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be performed in water, often with the aid of surfactants to solubilize organic substrates. nih.gov This could be applied to synthesize analogues of the target molecule. Furthermore, the oxidation of certain alkenes to carbonyls has been achieved using molecular oxygen in water, showcasing a sustainable pathway for functional group transformations. rsc.org

Below is a table comparing reaction conditions for solvent-based versus solvent-free approaches for related syntheses.

Interactive Data Table: Comparison of Synthetic Conditions
Feature Conventional Solvent-Based Synthesis Solvent-Free/Aqueous Synthesis
Reaction Medium Organic Solvents (e.g., Toluene, THF, CH2Cl2) None (solid-state) or Water
Energy Input Often requires prolonged heating/reflux Mechanochemical energy (grinding) or Microwave irradiation
Work-up Procedure Liquid-liquid extraction, column chromatography Simple filtration, recrystallization
Environmental Impact Generation of volatile organic compound (VOC) waste Minimal to no organic solvent waste

| Typical Yields | Variable, often high but with purification losses | Generally high, with simpler purification |

Atom Economy and Sustainable Reagent Development

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. Reactions with high atom economy, like additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.

For a plausible synthesis of this compound, a Grignard reaction followed by dehydration or a Wittig reaction are common C-C bond-forming strategies.

Wittig Reaction Path: The reaction of a phosphonium ylide (derived from an appropriate phosphonium salt) with 2-isopropylbenzaldehyde directly forms the alkene. masterorganicchemistry.comlibretexts.org However, this reaction generates triphenylphosphine oxide as a stoichiometric byproduct, resulting in poor atom economy. libretexts.org

Data Table: Atom Economy of a Hypothetical Wittig Reaction

Reactant Molecular Weight ( g/mol ) Atoms Incorporated into Product
2-Isopropylbenzaldehyde 148.20 C10H12
(Isopropyl)triphenylphosphonium bromide 383.28 -
Product This compound 174.29
Byproduct Triphenylphosphine oxide 278.28

| Atom Economy (%) | 31.5% | |

Developing more sustainable reagents is key to improving these processes. Recent advancements include:

Catalytic Dehydration: Using catalytic amounts of acid for dehydration steps improves efficiency over stoichiometric reagents. arkat-usa.orgresearchgate.net

Greener Olefination Reagents: Research into alternatives to the traditional Wittig reaction aims to reduce high-molecular-weight byproducts. Photocatalytic methods using vinyl ketones as olefination reagents represent a promising, more atom-economical approach to alkene synthesis from feedstocks like carboxylic acids and alcohols. sciencedaily.com

Iron-Based Catalysts: The use of earth-abundant and less toxic metals like iron for cross-coupling reactions and transfer hydrogenations presents a greener alternative to precious metal catalysts like palladium. wordpress.comorganic-chemistry.org

Industrial Scale Synthesis Considerations

Scaling up laboratory procedures to industrial production introduces significant challenges, particularly for highly reactive and exothermic processes like the Grignard reaction, a likely route for synthesizing the target compound. researchgate.net

Key considerations include:

Heat Management: Grignard reactions are highly exothermic. researchgate.net On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway. acs.org This necessitates robust cooling systems and careful control over the rate of reagent addition. dchas.orggoogle.com

Reaction Initiation: Grignard reactions often have an induction period, after which the reaction can proceed vigorously. researchgate.net A delayed initiation can lead to a dangerous accumulation of unreacted alkyl halide. researchgate.netsemanticscholar.org On an industrial scale, this is managed by using activators, adding a small amount of pre-formed Grignard reagent to initiate the reaction smoothly, or using real-time monitoring (e.g., via infrared spectroscopy) to confirm initiation before proceeding with large-scale addition. google.comsemanticscholar.org

Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and reduced yields. acs.org The heterogeneity of the reaction (solid magnesium metal in a liquid solvent) requires specialized agitation systems to ensure efficient mass transfer.

Solvent and Reagent Handling: The use of flammable ether solvents like diethyl ether or THF requires stringent safety protocols, including inert atmosphere operation to prevent fires and explosions. dchas.org

Continuous Flow Processing: Continuous manufacturing or flow chemistry is emerging as a safer and more efficient alternative to batch processing for Grignard reactions. researchgate.net Flow reactors offer superior heat and mass transfer, allow for precise control over reaction parameters, and minimize the volume of hazardous reagents present at any given time, thereby enhancing process safety and often improving yield and selectivity. researchgate.netresearchgate.net

Stereoselective Synthesis of Isomers and Related Chiral Compounds

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for producing its chiral analogues or isomers, which may have unique properties for applications in pharmaceuticals or materials science. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. niilmuniversity.ac.inethz.ch

Methods for achieving stereoselectivity in related syntheses include:

Chiral Auxiliaries: An enantiopure auxiliary group can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. ethz.ch For instance, chiral N-tert-butanesulfinyl imines can be used to synthesize chiral amines and, subsequently, other chiral structures with high diastereoselectivity. nih.govnih.gov This approach could be adapted to create chiral centers in analogues of the target compound.

Organocatalysis: The use of small, chiral organic molecules as catalysts has revolutionized asymmetric synthesis. niilmuniversity.ac.innih.gov Chiral amines can catalyze the enantioselective addition of nucleophiles to α,β-unsaturated aldehydes and ketones (iminium ion catalysis), while chiral Brønsted acids can activate other functional groups. nih.govnih.gov These methods could be applied to construct chiral frameworks related to the target molecule.

Chiral Metal Catalysts: Transition metal complexes with chiral ligands are widely used for enantioselective reactions. For example, asymmetric hydrogenation or epoxidation can introduce chirality into alkene-containing molecules. youtube.com Similarly, chiral catalysts can be used in cross-coupling reactions to form specific stereoisomers. mdpi.com

The table below summarizes potential strategies for the stereoselective synthesis of chiral compounds structurally related to the target molecule.

Interactive Data Table: Stereoselective Synthesis Strategies
Strategy Description Example Application for Analogues Key Advantage
Chiral Auxiliary A removable chiral group guides the formation of a new stereocenter. ethz.ch Reaction of a chiral sulfinamide with a precursor aldehyde to control addition to the carbonyl group. nih.gov Reliable and often provides high diastereoselectivity.
Organocatalysis A small, metal-free chiral molecule catalyzes the reaction enantioselectively. niilmuniversity.ac.in Asymmetric Michael addition to an α,β-unsaturated ketone analogue using a chiral amine catalyst. mdpi.com Avoids toxic metals, often robust and operationally simple.
Chiral Metal Catalysis A metal center coordinated to a chiral ligand facilitates the stereoselective transformation. Asymmetric hydrogenation of a prochiral alkene analogue using a rhodium or iridium catalyst with a chiral phosphine ligand. High turnover numbers and enantioselectivities are achievable.

| Chiral Pool Synthesis | Starting from a readily available, enantiopure natural product (e.g., an amino acid or sugar). ethz.ch | Using a chiral building block derived from D-mannitol or ascorbic acid to construct part of the molecular framework. nih.gov | Access to enantiopure materials without an asymmetric step. |


Reaction Mechanisms and Chemical Transformations of 3 2 Isopropylphenyl 2 Methyl 1 Propene

Electrophilic Addition Reactions at the Alkene Moiety

The carbon-carbon double bond in the 2-methyl-1-propene portion of the molecule is an area of high electron density, making it a prime target for attack by electrophiles. These reactions typically proceed through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org

Protonation and Carbocation Rearrangements

The addition of a protic acid (H-X) to the alkene begins with the protonation of the double bond. According to Markovnikov's rule, the proton will add to the carbon atom that is less substituted, leading to the formation of a more stable carbocation on the more substituted carbon. chemguide.co.ukuomustansiriyah.edu.iqunizin.org In the case of 3-(2-Isopropylphenyl)-2-methyl-1-propene, protonation of the terminal CH₂ group (C1) results in a tertiary carbocation at C2.

This tertiary carbocation is relatively stable. However, the possibility of carbocation rearrangements to form an even more stable carbocation must be considered. libretexts.orgmasterorganicchemistry.comlibretexts.org In this specific structure, the initially formed tertiary carbocation is adjacent to a quaternary carbon and the benzene (B151609) ring. A 1,2-hydride or 1,2-alkyl shift from an adjacent carbon could potentially lead to a more stabilized carbocation. However, given the stability of the tertiary carbocation, significant rearrangement under standard conditions is less likely unless driven by specific reaction conditions or the formation of a highly stabilized benzylic cation. Quantum-chemical computations are often used to resolve the specifics of such rearrangement pathways. nih.govresearchgate.net

StepDescriptionIntermediateStability
1 Protonation of the C1 carbon of the alkene.Tertiary Carbocation at C2Relatively Stable
2 Potential 1,2-hydride or alkyl shift.Rearranged CarbocationPotentially more stable if a benzylic or more substituted carbocation can be formed.
3 Nucleophilic attack on the carbocation.Final ProductFormation of the addition product.

Halogenation Mechanisms

The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds through a different mechanism involving a cyclic halonium ion intermediate. The π electrons of the alkene attack one of the halogen atoms, displacing the other as a halide ion. This results in a three-membered ring containing the halogen atom. The newly formed halide ion then attacks one of the carbon atoms of the cyclic intermediate from the side opposite the initial halogen addition (anti-addition), opening the ring to form a vicinal dihalide.

Due to the unsymmetrical nature of the alkene, the subsequent nucleophilic attack by the halide ion will preferentially occur at the more substituted carbon of the former double bond, following a Markovnikov-like regioselectivity.

Hydration Pathways

The acid-catalyzed hydration of this compound follows Markovnikov's rule. chegg.com The initial step is the protonation of the alkene to form the more stable tertiary carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. The final step involves the deprotonation of the resulting oxonium ion by a water molecule or the conjugate base of the acid catalyst to yield the corresponding tertiary alcohol.

Aromatic Substitution Reactions on the Isopropylphenyl Ring

The isopropylphenyl group can undergo substitution reactions, where an atom or group on the aromatic ring is replaced. The nature of these reactions depends on whether the attacking species is an electrophile or a nucleophile.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. masterorganicchemistry.comwikipedia.orglkouniv.ac.inlabxchange.org The isopropyl group and the 3-(2-methylprop-1-en-1-yl) group attached to the benzene ring are both alkyl groups, which are activating and ortho-, para-directing. srmist.edu.in This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves.

In this compound, the two activating groups are ortho to each other. Their directing effects will influence the position of substitution. The steric hindrance from the bulky isopropyl group and the adjacent alkyl chain will play a significant role in determining the final product distribution.

PositionDirecting Effect of Isopropyl GroupDirecting Effect of Alkyl Side ChainSteric HindrancePredicted Major Product Position(s)
3 OrthoParaHighMinor
4 ParaMetaLowMajor
5 MetaOrthoLowPossible
6 OrthoMetaHighMinor

Based on the combined directing effects and steric considerations, the major product of an electrophilic aromatic substitution reaction is predicted to be at the C4 position (para to the isopropyl group and meta to the other alkyl group), with some substitution also possible at the C5 position.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is generally difficult for simple aromatic rings unless they are activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com The aromatic ring in this compound contains two electron-donating alkyl groups, which deactivate the ring towards nucleophilic attack. science.gov

Therefore, under typical conditions, this compound is not expected to undergo nucleophilic aromatic substitution. For such a reaction to occur, the aromatic ring would need to be modified with potent electron-withdrawing substituents, or the reaction would have to proceed through a more forcing mechanism like the benzyne mechanism, which requires extremely strong basic conditions. There is no indication from general chemical principles that this compound would be a suitable substrate for SNAr reactions.

Oxidation and Reduction Reactions

The presence of both an alkene and an aromatic system in this compound allows for selective transformations under controlled conditions. The steric hindrance imposed by the ortho-isopropyl group and the methyl group on the double bond plays a significant role in the regioselectivity and rate of these reactions.

Selective Oxidation of the Alkene and Aromatic Systems

The electron-rich double bond is the primary site for electrophilic attack by oxidizing agents.

Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the epoxidation of alkenes. In the case of this compound, this reaction would yield 2-(2-isopropylphenyl)methyl-2-methyloxirane. The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step. Due to the steric bulk of the ortho-isopropylphenyl group, the electrophilic attack of the peroxy acid is expected to occur from the less hindered face of the double bond. Studies on the epoxidation of α-methylstyrene, a structurally similar compound, have shown that high conversions to the corresponding epoxide can be achieved. For instance, asymmetric epoxidation of α-methylstyrene has been reported with enantiomeric excesses ranging from 72% to 83%. researchgate.net A procedure for the epoxidation of alpha-methylstyrene using peracetic acid in methylene chloride has also been described. mdma.ch

Dihydroxylation: Vicinal diols can be prepared by the dihydroxylation of the alkene. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). These reactions proceed through a cyclic intermediate, leading to the formation of a cis-diol. minia.edu.eglibretexts.org The rate of reaction with OsO₄ is generally faster for more electron-rich, substituted alkenes. researchgate.net Anti-dihydroxylation can be accomplished via the opening of an epoxide ring with an aqueous acid.

Ozonolysis: Ozonolysis is a powerful method for the oxidative cleavage of a carbon-carbon double bond. google.com Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), would cleave the double bond to yield 2-isopropylbenzaldehyde (B1297908) and acetone (B3395972). An oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of 2-isopropylbenzoic acid and acetone. The ozonolysis of the structurally related 2-methylpropene yields acetone and formaldehyde. uotechnology.edu.iqresearchgate.net

The aromatic ring is generally more resistant to oxidation than the alkene. However, under forcing conditions with strong oxidizing agents, degradation of the aromatic ring can occur.

Hydrogenation and Reductive Transformations

The double bond and the aromatic ring can be selectively reduced under different catalytic conditions.

Catalytic Hydrogenation: The alkene double bond can be readily hydrogenated to a single bond under standard catalytic hydrogenation conditions, using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. This reaction would convert this compound to 1-isopropyl-2-(2-methylpropyl)benzene. The hydrogenation of α-methylstyrene to cumene is a well-established industrial process. copernicus.org Studies on the hydrogenation of α-methylstyrene have explored various catalysts and reaction conditions. wmich.edufrontiersin.org The steric hindrance around the double bond in this compound might necessitate slightly more forcing conditions (higher pressure or temperature) compared to less substituted alkenes.

The reduction of the aromatic ring requires more vigorous conditions, such as high pressure and temperature, often with a rhodium or ruthenium catalyst. It is therefore possible to selectively reduce the double bond without affecting the aromatic ring.

Reaction TypeReagentsExpected Product(s)Notes
Epoxidationm-CPBA2-(2-isopropylphenyl)methyl-2-methyloxiraneAttack from the less hindered face is expected.
Syn-Dihydroxylation1. OsO₄, 2. NaHSO₃/H₂O1-(2-isopropylphenyl)-2-methylpropane-1,2-diolForms a cis-diol.
Ozonolysis (Reductive)1. O₃, 2. (CH₃)₂S2-Isopropylbenzaldehyde and AcetoneCleavage of the C=C bond.
Ozonolysis (Oxidative)1. O₃, 2. H₂O₂2-Isopropylbenzoic acid and AcetoneCleavage of the C=C bond.
Catalytic HydrogenationH₂, Pd/C1-Isopropyl-2-(2-methylpropyl)benzeneSelective reduction of the alkene.

Polymerization Mechanisms

The structure of this compound, with its bulky ortho-substituent and an α-methyl group, presents significant steric hindrance to polymerization. This steric hindrance is expected to have a profound impact on the feasibility and kinetics of different polymerization methods.

Radical Polymerization Pathways

Free-radical polymerization is a common method for polymerizing vinyl monomers. The process involves three main stages: initiation, propagation, and termination. rsc.org For this compound, the steric hindrance around the double bond would likely decrease the rate of propagation. The bulky ortho-isopropyl group and the α-methyl group would hinder the approach of the growing polymer radical to the monomer.

Studies on the radical polymerization of α-methylstyrene have shown that it has a relatively low ceiling temperature (around 61°C), above which depolymerization becomes significant. wikipedia.org The steric hindrance in this compound is even greater than in α-methylstyrene, suggesting that its ceiling temperature would be even lower, making high molecular weight polymers difficult to obtain via this method. The kinetics of free-radical polymerization of styrene (B11656) have been extensively studied. youtube.comnih.gov The presence of bulky substituents generally decreases the rate of polymerization.

Ziegler-Natta and Metallocene Catalyzed Polymerization

Ziegler-Natta and metallocene catalysts are known for their ability to produce stereoregular polymers from α-olefins. minia.edu.egmdpi.comacs.orgrsc.orgresearchgate.netresearchgate.net

Ziegler-Natta Catalysis: Traditional heterogeneous Ziegler-Natta catalysts, typically based on titanium halides and aluminum alkyls, are highly sensitive to steric hindrance. The bulky ortho-isopropylphenyl group would likely prevent the monomer from effectively coordinating to the active sites of the catalyst, thus inhibiting polymerization. While Ziegler-Natta catalysts are effective for the polymerization of simple α-olefins like propylene (B89431), their application to sterically hindered styrenic monomers is limited. frontiersin.orgnih.gov

Metallocene Catalysis: Metallocene catalysts, which are single-site catalysts, offer better control over polymer architecture and can sometimes polymerize monomers that are unreactive with traditional Ziegler-Natta systems. wikipedia.orgyoutube.comslideshare.net However, even with metallocene catalysts, the significant steric bulk of this compound would pose a major challenge. The catalyst's ability to accommodate the bulky monomer in its coordination sphere would be the determining factor for successful polymerization. While metallocenes have been used for the polymerization of styrene and some of its derivatives, the polymerization of styrenes with bulky ortho-substituents remains a difficult task.

Polymerization MethodInitiator/CatalystExpected OutcomeKey Considerations
Radical PolymerizationAIBN, Benzoyl PeroxideLow to no polymer formationVery low ceiling temperature due to steric hindrance.
Ziegler-Natta PolymerizationTiCl₄/AlEt₃Likely no polymerizationSevere steric hindrance prevents monomer coordination.
Metallocene Catalysise.g., Zirconocene/MAOLow to no polymerizationSteric bulk of the monomer is likely too large for the catalyst's active site.

Rearrangement Reactions

The structure of this compound is not particularly prone to spontaneous rearrangements under normal conditions. However, under specific catalytic conditions, rearrangements involving carbocation intermediates can be envisioned.

Acid-Catalyzed Rearrangements: In the presence of a strong acid, protonation of the double bond would lead to the formation of a tertiary carbocation. This carbocation could potentially undergo a Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbon. libretexts.orgwikipedia.orgmdpi.comresearchgate.netresearchgate.net For the carbocation derived from this compound, a 1,2-hydride shift or a 1,2-aryl shift could occur, leading to a more stable carbocation, followed by elimination or reaction with a nucleophile to give a rearranged product. For instance, the acid-catalyzed rearrangement of the epoxide of α-methylstyrene to 2-phenylpropanal is a known reaction that proceeds through a carbocation intermediate. mdma.ch

Photochemical Rearrangements: Photochemical reactions can induce cis-trans isomerization around the double bond if a geometric isomer exists, or other more complex rearrangements. For styrenic systems, photochemical minia.edu.egresearchgate.net-sigmatropic shifts are also a possibility, although the specific substitution pattern of this compound does not obviously favor such a pathway.

Due to the lack of specific literature on the rearrangement reactions of this particular compound, any proposed mechanism remains speculative and would require experimental verification.

Mechanistic Studies using Kinetic and Thermodynamic Analysis

A thorough review of scientific databases and literature reveals a lack of specific studies on the kinetic and thermodynamic parameters of reactions involving this compound. Research in chemical kinetics and thermodynamics is highly specific to the molecule under investigation, as minor changes in structure can significantly alter reaction rates, activation energies, and the thermodynamic favorability of different pathways.

While general principles of reaction mechanisms for substituted styrenes and propenes exist, the explicit quantitative data necessary for a detailed analysis of this compound, such as rate constants, activation energies (Ea), and changes in enthalpy (ΔH) and entropy (ΔS) for its specific transformations, are not available in the reviewed literature. Such data is typically obtained through experimental methods like stopped-flow spectroscopy, temperature-jump experiments, or computational chemistry studies that model the reaction pathways.

Without these specific research findings, any discussion on the mechanistic studies from a kinetic and thermodynamic standpoint would be speculative and would not meet the required standards of scientific accuracy for this article. Therefore, data tables and detailed research findings for this particular compound cannot be provided at this time.

Advanced Spectroscopic and Structural Characterization Techniques Applied to 3 2 Isopropylphenyl 2 Methyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For 3-(2-Isopropylphenyl)-2-methyl-1-propene , both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy would be expected to reveal the connectivity of protons and their chemical environments. The hindered rotation around the bond connecting the isopropyl group to the phenyl ring could lead to diastereotopic protons within the isopropyl group, potentially resulting in complex splitting patterns. researchgate.net The vinyl protons of the 2-methyl-1-propene group would appear as distinct signals, and their coupling constants could provide insights into the molecule's preferred conformation. The aromatic protons would likely exhibit a complex splitting pattern characteristic of an ortho-substituted benzene (B151609) ring.

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. The number of distinct signals would confirm the number of unique carbon environments. nih.gov The chemical shifts of the aromatic carbons would be influenced by the ortho-isopropyl substituent, which tends to reduce the deshielding effect of the vinyl group at C-1 of the phenyl ring. cdnsciencepub.com The carbons of the isopropyl and the 2-methyl-1-propene moieties would have characteristic chemical shifts aiding in the complete structural assignment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign all proton and carbon signals and confirm the connectivity within the molecule.

Expected ¹H NMR Data: A hypothetical data table based on related structures.

Protons Chemical Shift (ppm) Range Multiplicity
Aromatic (4H) 7.0 - 7.5 m
Isopropyl CH (1H) 2.8 - 3.2 septet
Isopropyl CH₃ (6H) 1.1 - 1.3 d
Allylic CH₂ (2H) 3.3 - 3.5 s
Vinylic =CH₂ (2H) 4.8 - 5.1 m

Expected ¹³C NMR Data: A hypothetical data table based on related structures.

Carbon Chemical Shift (ppm) Range
Aromatic C (quaternary) 145 - 150
Aromatic C-H 120 - 130
Vinylic C (quaternary) 140 - 145
Vinylic CH₂ 110 - 115
Allylic CH₂ 35 - 40
Isopropyl CH 28 - 33
Isopropyl CH₃ 22 - 25

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups and provide a unique "fingerprint" for a molecule.

IR Spectroscopy of This compound would show characteristic absorption bands. Key expected absorptions include C-H stretching vibrations for the aromatic, vinylic, and aliphatic protons. The C=C stretching vibration of the alkene would be a prominent feature. The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region could provide information about the substitution pattern of the aromatic ring.

Raman Spectroscopy would complement the IR data. The C=C stretching vibration is typically a strong band in the Raman spectrum. The symmetric vibrations of the benzene ring would also be prominent. Raman spectroscopy is particularly sensitive to the non-polar bonds and symmetric vibrations within the molecule, offering a comprehensive vibrational analysis when used in conjunction with IR spectroscopy.

Expected Vibrational Frequencies: A hypothetical data table based on related structures.

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Aromatic C-H stretch 3000 - 3100 3000 - 3100
Aliphatic C-H stretch 2850 - 3000 2850 - 3000
C=C stretch (alkene) 1640 - 1660 1640 - 1660
C=C stretch (aromatic) 1450 - 1600 1450 - 1600

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

For This compound , high-resolution mass spectrometry (HRMS) would be used to determine its exact mass and confirm its molecular formula, C₁₃H₁₈. Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The expected fragmentation pathways would likely involve the loss of a methyl group (M-15) from the isopropyl or the vinyl methyl group, and the loss of an isopropyl group (M-43) to form a stable benzylic cation. The fragmentation pattern would provide a unique fingerprint for the compound.

Expected Fragmentation Ions: A hypothetical data table based on predicted fragmentation.

m/z Proposed Fragment
174 [M]⁺
159 [M - CH₃]⁺
131 [M - C₃H₇]⁺

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives/analogues)

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. While obtaining a suitable single crystal of This compound itself might be challenging if it is a liquid or oil at room temperature, derivatives or analogues of the compound could potentially be crystallized.

If a suitable crystal were obtained, X-ray diffraction analysis would unambiguously determine the three-dimensional structure. This would include the dihedral angle between the phenyl ring and the vinyl group, which is influenced by the steric hindrance of the ortho-isopropyl group. Such data would be invaluable for understanding the steric effects on the molecule's conformation and reactivity.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral synthesis is explored)

This compound is an achiral molecule and therefore would not exhibit chiroptical activity. However, if a chiral center were introduced into the molecule, for instance through an asymmetric synthesis or by derivatization with a chiral auxiliary, chiroptical spectroscopy would become a critical analytical tool.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are techniques that measure the differential absorption and refraction of left and right-handed circularly polarized light, respectively. For a chiral derivative of This compound , the ECD spectrum would provide information about the absolute configuration of the stereocenters. The sign and intensity of the Cotton effects in the ECD spectrum could be correlated with the stereochemistry of the molecule, often with the aid of quantum chemical calculations. These techniques would be essential for assessing the enantiomeric purity of a chirally synthesized sample.

Computational Chemistry and Theoretical Studies of this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there are no specific computational chemistry or theoretical studies published that focus solely on the chemical compound This compound .

Chemical suppliers, such as Sigma-Aldrich, provide basic information for the compound, including its IUPAC name, 1-isopropyl-2-(2-methyl-2-propenyl)benzene , and its molecular weight of 174.29 g/mol . However, this information does not extend to the in-depth computational analysis requested.

Therefore, it is not possible to provide the detailed, research-based article as outlined in the user's request due to the absence of foundational research data on this compound in the specified areas of computational chemistry.

Computational Chemistry and Theoretical Studies of 3 2 Isopropylphenyl 2 Methyl 1 Propene

Non-Covalent Interaction Analysis (e.g., QTAIM, NCIPLOT)

Computational chemistry provides powerful tools to investigate the subtle, yet crucial, non-covalent interactions that govern the three-dimensional structure and, consequently, the reactivity and physical properties of molecules. For a molecule such as 3-(2-Isopropylphenyl)-2-methyl-1-propene, which possesses both a flexible aliphatic chain and a substituted aromatic ring, understanding these intramolecular interactions is key. Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction Plots (NCIPLOT) are instrumental in identifying and characterizing these forces.

As of the latest literature reviews, specific QTAIM or NCIPLOT analyses performed directly on this compound have not been published. However, based on the principles of these methods and studies of analogous molecular structures, a theoretical analysis can be described. Such an investigation would focus on identifying weak intramolecular forces, such as van der Waals interactions and hydrogen bonds, that dictate the molecule's preferred conformation.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis examines the topology of the electron density (ρ) to partition a molecule into atomic basins. The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which signify the presence of an interaction between two atoms. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide a quantitative description of the interaction's nature and strength.

For this compound, QTAIM would be used to characterize potential weak interactions, such as:

C-H···π interactions: Between the hydrogen atoms of the isopropyl or methyl groups and the π-system of the phenyl ring.

van der Waals interactions: Between sterically close hydrogen atoms on the aliphatic propene chain and the isopropyl group.

A hypothetical QTAIM analysis would search for BCPs corresponding to these interactions and then calculate their topological properties.

Table 1: Hypothetical QTAIM Data for Intramolecular Interactions in this compound

The table below is an illustrative example of the data that would be generated from a QTAIM analysis. The values are representative of typical weak non-covalent interactions and are not derived from actual experimental or computational results for this specific molecule.

Interaction TypeInteracting AtomsElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Total Energy Density (H(r)) (a.u.)Nature of Interaction
C-H···πIsopropyl H ··· Phenyl Ring0.0090.0250.0008Weak, closed-shell
van der WaalsPropene H ··· Isopropyl H0.0050.0180.0005Very weak, non-bonding

Non-Covalent Interaction Plot (NCIPLOT)

NCIPLOT is a visualization technique that highlights non-covalent interactions in real space. It is based on the reduced density gradient (RDG), which is a function of the electron density and its first derivative. The resulting plots show surfaces that identify the location of non-covalent interactions. These surfaces are typically color-coded according to the value of the electron density, allowing for the differentiation between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes.

An NCIPLOT analysis of this compound would likely reveal:

Green Surfaces: Large, diffuse surfaces indicative of weak van der Waals interactions, particularly between the isopropyl group and the propene tail, and between these groups and the aromatic ring.

Red Patches: Small areas indicating steric repulsion or ring strain, potentially between the bulky isopropyl group and the adjacent propene substituent, which influences the torsional angle between the phenyl ring and the side chain.

Blue Surfaces: Unlikely in this non-polar molecule, as these represent strong, attractive hydrogen bonds which are not present.

This visual method provides an intuitive understanding of the spatial arrangement and nature of the non-covalent interactions that stabilize the molecule's conformation.

Investigation of Derivatives and Analogues of 3 2 Isopropylphenyl 2 Methyl 1 Propene for Non Clinical Applications

Synthesis of Structurally Modified Propene Derivatives

The synthesis of 3-(2-isopropylphenyl)-2-methyl-1-propene and its derivatives can be achieved through several established synthetic routes, allowing for systematic modifications of the propene moiety. Key methods include the Wittig reaction and Grignard reactions, which offer versatility in introducing structural diversity.

A primary synthetic pathway to the parent compound involves the Wittig reaction. lumenlearning.commasterorganicchemistry.comwikipedia.org This method utilizes the reaction of a phosphorus ylide with a ketone or aldehyde. For the synthesis of this compound, 2-isopropylbenzaldehyde (B1297908) would be reacted with the ylide generated from isopropyltriphenylphosphonium (B8661593) bromide.

An alternative and highly versatile approach is the use of a Grignard reaction. youtube.comsigmaaldrich.comlibretexts.org The synthesis would involve the reaction of 2-isopropylphenylmagnesium bromide with methallyl chloride. This method is particularly useful for generating a variety of structurally modified derivatives by using different substituted Grignard reagents and allyl halides.

Further structural modifications can be introduced at the propene unit. For instance, homologation of the methyl group or introduction of other alkyl or functional groups can be achieved by selecting appropriate starting materials in the Wittig or Grignard synthesis. The table below illustrates potential structural modifications of the propene unit and the corresponding precursors.

Target Derivative Synthetic Approach Key Precursors Plausible Yield (%)
3-(2-Isopropylphenyl)-2-ethyl-1-propeneWittig Reaction2-Isopropylbenzaldehyde, Butyltriphenylphosphonium bromide75
3-(2-Isopropylphenyl)-2-propyl-1-propeneGrignard Reaction2-Isopropylphenylmagnesium bromide, 2-(chloromethyl)-1-pentene68
1-(2-Isopropylphenyl)-2-methyl-2-buteneIsomerizationAcid-catalyzed isomerization of this compound90

This table presents hypothetical data for illustrative purposes.

Synthesis of Substituted Isopropylphenyl Analogues

Modification of the isopropylphenyl ring is another strategy to tune the properties of the parent compound. The introduction of various substituents on the aromatic ring can be accomplished using electrophilic aromatic substitution reactions or by employing pre-functionalized starting materials in cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide. organic-chemistry.orgyoutube.comnih.govlibretexts.org For instance, a bromo-substituted 3-phenyl-2-methyl-1-propene could be coupled with a variety of arylboronic acids to introduce different substituents on the phenyl ring.

The following table outlines the synthesis of several substituted isopropylphenyl analogues.

Target Analogue Synthetic Method Key Reactants Plausible Yield (%)
3-(4-Fluoro-2-isopropylphenyl)-2-methyl-1-propeneSuzuki Coupling3-(4-Bromo-2-isopropylphenyl)-2-methyl-1-propene, Phenylboronic acid85
3-(2-Isopropyl-4-methoxyphenyl)-2-methyl-1-propeneNucleophilic Aromatic Substitution3-(4-Fluoro-2-isopropylphenyl)-2-methyl-1-propene, Sodium methoxide70
3-(2,4-Diisopropylphenyl)-2-methyl-1-propeneFriedel-Crafts AlkylationThis compound, Isopropyl bromide, AlCl₃60

This table presents hypothetical data for illustrative purposes.

Development of Chiral Analogues

The introduction of chirality into the molecular structure can lead to materials with unique optical properties. A molecule is chiral if it is non-superimposable on its mirror image. beavon.org.uk For analogues of this compound, chirality can be introduced by creating a stereocenter, for example, by modifying the propene unit to have four different substituents on a carbon atom.

Asymmetric synthesis techniques can be employed to produce specific enantiomers. One approach involves the use of chiral catalysts in the synthetic reactions. For example, a chiral ligand could be used in a metal-catalyzed cross-coupling reaction to favor the formation of one enantiomer over the other.

Another strategy is the resolution of a racemic mixture. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like chromatography or crystallization.

Chiral Analogue Method of Chirality Introduction Potential Chiral Center Expected Optical Rotation
(R/S)-3-(2-Isopropylphenyl)-1,2-dimethyl-1-propeneAsymmetric HydrogenationC2 of the propene chain[α]D +15.2° / -15.2°
(R/S)-4-(2-Isopropylphenyl)-3-methyl-2-penteneChiral Pool SynthesisC3 of the pentene chain[α]D +22.5° / -22.5°

This table presents hypothetical data for illustrative purposes.

Structure-Property Relationships in Non-Biological Contexts (e.g., optical properties, material properties)

The structural modifications detailed in the preceding sections are expected to have a significant impact on the material and optical properties of the resulting compounds.

Material Properties: The parent compound and its derivatives, being substituted propenes, can potentially undergo polymerization to form novel polymers. The properties of these polymers, such as melting point, density, and mechanical strength, would be highly dependent on the nature of the substituents on the aromatic ring and the propene unit. For instance, increasing the bulkiness of the substituent on the phenyl ring might lead to polymers with higher glass transition temperatures and altered crystallinity. Polypropylene itself is known for its low density, high stiffness, and heat resistance. essentialchemicalindustry.orgpolyfill.com.vn Copolymers of propylene (B89431) with other monomers can exhibit a range of properties from rigid to flexible. researchgate.netresearchgate.net

Polymer Derivative Monomer Structure Expected Polymer Property
Poly[this compound]This compoundHigh thermal stability, amorphous nature
Poly[3-(2-isopropyl-4-nitrophenyl)-2-methyl-1-propene]3-(2-Isopropyl-4-nitrophenyl)-2-methyl-1-propeneIncreased polarity, potential for altered solubility
Copolymer with EthyleneThis compound and EtheneEnhanced flexibility compared to the homopolymer

This table presents hypothetical data for illustrative purposes.

Optical Properties: The introduction of chromophores and chiral centers into the molecular structure can impart interesting optical properties. The UV-visible absorption characteristics are expected to shift based on the electronic nature of the substituents on the phenyl ring. Electron-donating groups may cause a bathochromic (red) shift, while electron-withdrawing groups could lead to a hypsochromic (blue) shift. The fluorescence and phosphorescence properties of these compounds could also be tuned. mdpi.com

Chiral analogues are expected to exhibit optical activity, meaning they can rotate the plane of polarized light. beavon.org.uk The magnitude and direction of this rotation are specific to the enantiomer and can be influenced by the solvent and temperature.

Compound Key Structural Feature Expected Optical Property
3-(2-Isopropyl-4-nitrophenyl)-2-methyl-1-propeneNitro group (chromophore)Strong UV absorption, potential for fluorescence quenching
(R)-3-(2-Isopropylphenyl)-1,2-dimethyl-1-propeneChiral centerOptical rotation, potential for use in chiral materials
3-(4-Anthracenyl-2-isopropylphenyl)-2-methyl-1-propeneExtended π-systemRed-shifted absorption, likely fluorescent

This table presents hypothetical data for illustrative purposes.

Patent Landscape Analysis of Related Compounds in Chemical Research

A patent landscape analysis provides insights into the technological trends and intellectual property rights surrounding a particular class of chemical compounds. masterorganicchemistry.comwikipedia.org While a specific search for "this compound" yields limited direct patent results, a broader analysis of related structures, such as ortho-alkylated phenols and substituted styrenes, reveals active areas of research and development.

Patents in related fields often focus on:

Catalyst Development: New catalysts for polymerization and cross-coupling reactions that can handle sterically hindered substrates.

Polymer Compositions: Novel polymers and copolymers with specific material properties for applications in packaging, automotive parts, and textiles.

Pharmaceutical Intermediates: The use of structurally similar compounds as building blocks in the synthesis of active pharmaceutical ingredients. For instance, substituted phenylpropanoids are a known class of compounds with biological activity.

Fragrance and Flavor Compounds: Some ortho-alkylated phenyl derivatives have applications in the fragrance industry.

The analysis of patent databases such as those from WIPO, USPTO, and EPO, using keywords and substructure searches, indicates that while the exact compound "this compound" may not be heavily patented, the broader chemical space of ortho-alkylated styrenes and propenes is of significant interest to chemical and materials companies. This suggests that novel derivatives and analogues of the parent compound could be patentable if they demonstrate unique and useful properties.

Applications of 3 2 Isopropylphenyl 2 Methyl 1 Propene in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules

As a functionalized aromatic alkene, 3-(2-Isopropylphenyl)-2-methyl-1-propene holds potential as a versatile building block in the synthesis of more complex organic molecules. The presence of the reactive double bond allows for a variety of chemical transformations, including but not limited to, addition reactions, oxidations, and transition metal-catalyzed cross-coupling reactions. These reactions can be employed to introduce new functional groups and build intricate carbon skeletons, which are fundamental steps in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

However, a comprehensive review of publicly available scientific literature and chemical databases does not yield specific, documented examples of this compound being utilized as a key intermediate in the total synthesis of complex natural products or pharmaceuticals. While the structural motifs present in this compound are common in organic synthesis, its direct application in multi-step synthetic sequences appears to be a niche area with limited published research. The steric hindrance imposed by the isopropyl and methyl groups may influence its reactivity and selectivity in certain transformations, a factor that would require careful consideration in synthetic design.

Precursor in Polymer Chemistry and Advanced Materials Development

The vinyl group in this compound makes it a candidate monomer for polymerization reactions. In principle, it can undergo polymerization to form homopolymers or be copolymerized with other monomers to create materials with tailored properties. The bulky isopropylphenyl group would be expected to impart specific characteristics to the resulting polymer, such as increased thermal stability, altered solubility, and modified mechanical properties.

Despite this potential, there is a notable absence of dedicated research in the scientific literature detailing the polymerization or copolymerization of this compound. General principles of polymer chemistry suggest that the steric hindrance around the double bond might pose challenges for certain polymerization techniques, potentially leading to low molecular weight polymers or requiring specialized catalysts and reaction conditions. Further investigation is needed to explore its polymerization behavior and the properties of any resulting polymeric materials.

Utilization in Fragrance and Flavor Chemistry (as a chemical intermediate or precursor)

The structural similarity of this compound to known fragrance and flavor compounds, particularly those with aromatic and terpenic moieties, suggests a potential role in this industry. It could theoretically serve as a precursor for the synthesis of new aroma chemicals. For instance, oxidation or other functional group transformations of the propene side chain could lead to aldehydes, alcohols, or esters with desirable olfactory properties.

A search of patents and literature in fragrance chemistry reveals related compounds, such as 3-(4-isopropylphenyl)-2-methylpropanal, being investigated as pro-perfumes. However, there is no direct evidence or published data to confirm the use of this compound itself as a fragrance ingredient or as a direct precursor in the commercial synthesis of established fragrance molecules. Its own odor profile is not documented in major fragrance databases.

Catalysis Ligand or Substrate in Transition Metal Chemistry

The olefinic and aromatic functionalities of this compound allow it to potentially act as a ligand for transition metal complexes. The π-system of the double bond and the aromatic ring can coordinate to a metal center. Furthermore, the ortho-alkenylaryl structure could be a precursor for the synthesis of more complex chelating ligands, which are crucial in homogeneous catalysis.

A review of the literature on transition metal catalysis does not provide specific examples of this compound being used as a ligand or a key substrate in a named catalytic reaction. While the development of novel ligands is an active area of research, and sterically demanding ligands are often sought after to control catalytic activity and selectivity, the application of this particular compound in this context has not been reported.

Industrial Chemical Production Processes

The industrial-scale production and application of a chemical compound are typically driven by its demand in various sectors. For this compound, there is no readily available information to suggest its large-scale production or use in any major industrial process. Chemical suppliers list it as a research chemical, indicating its availability for laboratory-scale synthesis and investigation. The lack of significant published research on its applications likely contributes to its limited industrial footprint. Further research and development would be necessary to identify and establish any commercially viable applications for this compound.

Environmental Chemical Pathways and Degradation Studies of 3 2 Isopropylphenyl 2 Methyl 1 Propene

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation, occurring without the involvement of living organisms, is a key factor in the environmental persistence of organic compounds. For 3-(2-Isopropylphenyl)-2-methyl-1-propene, the primary abiotic degradation pathways are expected to be photochemical reactions, hydrolysis, and oxidation.

Photochemical Degradation Pathways

Photochemical degradation involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, like this compound, can absorb UV light, leading to their transformation. When dissolved in water or adsorbed to particulate matter, compounds structurally similar to polycyclic aromatic hydrocarbons (PAHs) can undergo photodecomposition. researchgate.net Studies on other alkylated aromatic compounds, such as alkylated naphthalenes, have shown that photodegradation is a significant weathering process. nih.gov

The process for this compound would likely involve the excitation of the benzene (B151609) ring by UV radiation, leading to reactions with atmospheric oxidants. It is also plausible that the initial photodegradation could lead to the formation of intermediate products. Research on alkylated naphthalenes has demonstrated that photodegradation can produce oxygenated compounds like alcohols, aldehydes, ketones, and quinones. nih.gov These intermediates may have different toxicities and environmental mobilities than the parent compound. The photodegradation of naphthalene (B1677914) and its alkylated derivatives has been shown to follow pseudo-first-order kinetics. nih.gov

Hydrolysis and Oxidation Processes

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The alkene group (C=C double bond) in this compound is a potential site for hydrolysis, specifically through addition reactions where a water molecule is added across the double bond. While aryl groups themselves are generally resistant to hydrolysis, the propene substituent can undergo hydration. savemyexams.com There are several mechanisms by which alkenes can be hydrated to form alcohols:

Acid-Catalyzed Hydration: In the presence of an acid catalyst, water can add across the double bond, which would likely result in the formation of an alcohol. This reaction typically follows Markovnikov's rule, where the hydroxyl group attaches to the more substituted carbon of the double bond.

Oxymercuration-Demercuration: This is a two-step laboratory method that also yields a Markovnikov alcohol product, generally with high yields and without the carbocation rearrangements that can occur in acid-catalyzed hydration. libretexts.org

Hydroboration-Oxidation: This two-step process results in the anti-Markovnikov addition of water across the double bond, meaning the hydroxyl group attaches to the less substituted carbon. libretexts.org

Oxidation in the environment is primarily driven by highly reactive species such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). As a volatile organic compound (VOC), this compound is susceptible to atmospheric oxidation. github.io The reaction with hydroxyl radicals is expected to be a major degradation pathway in the atmosphere. This process can lead to the formation of a variety of oxygenated products, contributing to the formation of secondary organic aerosols. github.io The double bond in the propene group is particularly susceptible to attack by ozone.

Biotransformation Pathways (without ecotoxicology focus)

Biotransformation, or biodegradation by microorganisms, is a critical process for the removal of organic pollutants from the environment. While no specific studies on the biotransformation of this compound were identified, its structure, which resembles some terpenoids, suggests it would be susceptible to microbial degradation. Terpenoids are a large class of natural products that can be transformed by various microorganisms, including bacteria and fungi. researchgate.netmdpi.com

Microorganisms, such as those from the genus Rhodococcus, are known for their extensive metabolic capabilities, including the transformation of terpenoid and steroid compounds. nih.gov Common biotransformation reactions that could apply to this compound include:

Hydroxylation: The introduction of a hydroxyl (-OH) group onto the aromatic ring or the alkyl side chains.

Carboxylation: The addition of a carboxyl (-COOH) group.

Dehydration: The removal of a water molecule. nih.gov

Fungi are also known to hydroxylate a wide range of chemical compounds, including aromatic hydrocarbons. tandfonline.com The general process involves enzymes, such as monooxygenases and dioxygenases, which initiate the breakdown of the hydrocarbon structure, making it more water-soluble and facilitating further degradation.

Volatilization and Atmospheric Fate

Volatile organic compounds (VOCs) are organic chemicals that can evaporate under normal atmospheric conditions. epa.gov Based on its molecular structure—a C13 aromatic hydrocarbon—this compound is expected to be classified as a VOC or a semi-volatile organic compound (SVOC).

VOC Classification Boiling Point Range (°C) Example Compounds
Very Volatile Organic Compounds (VVOC)<0 to 50-100Propane, Butane
Volatile Organic Compounds (VOC) 50-100 to 240-260 Toluene, Ethanol, Acetone (B3395972)
Semi-Volatile Organic Compounds (SVOC)240-260 to 380-400Pesticides, Phthalates
This table, adapted from the US EPA, provides a general classification of volatile organic compounds. The specific classification of this compound would depend on its precise boiling point. epa.gov

Once volatilized into the atmosphere, the compound will participate in atmospheric photochemistry. e-bookshelf.de Its atmospheric fate is largely determined by its reaction with photochemically generated oxidants. The primary sink for most VOCs in the troposphere is reaction with the hydroxyl radical (•OH). github.io These reactions contribute to the formation of ground-level ozone and secondary organic aerosols, which can have broader environmental impacts. github.ioe-bookshelf.de

Environmental Monitoring Methodologies (excluding human exposure/safety)

Effective monitoring is essential for understanding the distribution and concentration of chemical compounds in the environment. For an aromatic hydrocarbon like this compound, several established analytical methods would be suitable for its detection and quantification in environmental samples such as water and soil. These methods are commonly used for monitoring other aromatic hydrocarbons like PAHs. waters.comijsra.netnih.gov

Analytical Technique Principle Application Common Detectors
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio.Quantification and identification of PAHs and other organic pollutants in wastewater, sludge, and soil. ijsra.netnih.govMass Spectrometer (MS)
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their affinity for a stationary phase and a liquid mobile phase under high pressure.Analysis of PAHs in municipal and industrial wastewater. waters.comPhotodiode Array (PDA), Fluorescence

Sample preparation for these analyses typically involves an extraction step, such as liquid-liquid extraction or solid-phase extraction, to isolate the target compounds from the environmental matrix. For instance, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is a common sample preparation approach for analyzing PAHs in wastewater. ijsra.net

Waste Management and Green Disposal Strategies in Chemical Research

In a research setting, proper management of waste chemicals is crucial. Since this compound is a non-halogenated aromatic hydrocarbon, its disposal would follow standard procedures for organic solvent waste. cornell.eduubc.ca

Key principles for the disposal of non-halogenated solvent waste include:

Segregation: It is critical to keep non-halogenated solvent waste separate from halogenated waste. cornell.eduhazardouswasteexperts.com The disposal costs for halogenated solvents are significantly higher due to the need for more intensive treatment to prevent environmental pollution. ubc.ca

Containment: Waste solvents must be collected in appropriate, leak-proof containers with secure screw-top caps. Containers should be clearly labeled as "Hazardous Waste" and list their contents. cornell.eduhazardouswasteexperts.com

Recycling and Reuse: Whenever feasible, recycling of solvents through methods like distillation is a preferred green chemistry practice. oc-praktikum.de Reducing the variety of solvents used in a lab can make collection and recycling more efficient.

Proper Disposal Route: For non-recyclable waste, non-halogenated solvents are often sent to facilities where they can be blended into fuels for industrial kilns, which is a form of energy recovery. ubc.ca Disposing of organic solvents down the drain is prohibited. hazardouswasteexperts.com

Adherence to these strategies minimizes environmental impact and ensures compliance with hazardous waste regulations.

Advanced Analytical Methodologies for the Characterization of 3 2 Isopropylphenyl 2 Methyl 1 Propene

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC, HPLC)

Chromatographic methods are fundamental for assessing the purity of 3-(2-Isopropylphenyl)-2-methyl-1-propene and for separating it from isomers and other reaction byproducts. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly utilized techniques.

Gas Chromatography (GC):

GC is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for achieving optimal separation from structurally similar impurities.

Purity Assessment: In a typical purity assessment, a dilute solution of the compound is injected into the GC. The resulting chromatogram will show a major peak corresponding to this compound and minor peaks for any impurities. The peak area percentage is often used to estimate the purity. For instance, a unified GC method can be developed to analyze the purity of various aromatic solvents and related compounds. gcms.cz

Mixture Separation: In the context of its synthesis, for example, via a Friedel-Crafts reaction, GC can effectively separate the desired product from unreacted starting materials, catalysts, and isomeric byproducts. The separation of aromatic isomers can be achieved by selecting appropriate GC columns and temperature programs. gcms.czsapub.org

High-Performance Liquid Chromatography (HPLC):

While GC is often the primary choice, HPLC offers a powerful alternative, particularly for less volatile impurities or when derivatization is undesirable. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode for separating aromatic compounds.

Purity Determination: A standard approach involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. chromforum.org Chiral HPLC can be employed to separate enantiomers if the compound possesses a stereocenter. oup.comacs.org

Isomer Separation: HPLC is capable of separating positional isomers of substituted aromatic compounds. The selectivity of the separation can be fine-tuned by adjusting the mobile phase composition, pH, and temperature. sielc.com

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Typical Column Capillary column (e.g., DB-5, HP-5)C18 or other reversed-phase column
Mobile Phase Inert gas (e.g., He, N₂)Solvent mixture (e.g., Acetonitrile/Water)
Detector Flame Ionization Detector (FID)UV-Vis or Diode Array Detector (DAD)
Typical Application Purity of volatile compounds, separation of isomersPurity of less volatile compounds, non-volatile impurities
Sample Preparation Dilution in a volatile solventDissolution in the mobile phase

Quantitative Analysis Methods (e.g., GC-FID, NMR quantitation)

For determining the precise amount of this compound in a sample, quantitative analytical methods are employed.

Gas Chromatography-Flame Ionization Detection (GC-FID):

GC-FID is a robust and widely used technique for the quantification of organic compounds. The FID is highly sensitive to hydrocarbons and exhibits a linear response over a wide concentration range.

Methodology: A calibration curve is constructed by analyzing standard solutions of this compound at known concentrations. The peak area of the analyte in an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The use of an internal standard can improve the accuracy and precision of the analysis. d-nb.infonih.govresearchgate.net

Research Findings: Studies on the quantitative analysis of similar aromatic hydrocarbons have demonstrated that GC-FID methods can achieve low limits of detection (LOD) and quantification (LOQ), with excellent linearity (R² > 0.99) and precision (RSD < 2%). d-nb.info

Nuclear Magnetic Resonance (NMR) Quantitation (qNMR):

Quantitative NMR (qNMR) is a powerful primary ratio method of measurement that allows for the determination of the concentration of a substance without the need for a calibration curve of the same substance.

Methodology: In a typical ¹H qNMR experiment, a known amount of an internal standard is added to a precisely weighed sample of the mixture containing this compound. The concentration of the analyte is then calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a signal from the internal standard.

Research Findings: The ¹H NMR spectra of substituted styrenes show distinct signals for the vinyl protons, which can be used for quantification. nanalysis.comacs.org Studies on the quantification of various organic molecules have shown that qNMR provides high accuracy and precision, with results directly traceable to the International System of Units (SI).

Technique Principle Advantages Typical Internal Standard
GC-FID Separation by GC followed by detection based on the ionization of the analyte in a hydrogen-air flame.High sensitivity, wide linear range, robust.An alkane or another aromatic compound not present in the sample.
¹H qNMR The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei.No need for identical standard, high precision, non-destructive.Maleic acid, dimethyl sulfone, or other stable compound with a simple spectrum.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As components elute from the GC column, they are ionized, and their mass-to-charge ratio is determined, providing a unique mass spectrum that acts as a chemical fingerprint.

Application: GC-MS is invaluable for identifying unknown impurities in a sample of this compound. For instance, in the analysis of a crude product from a Friedel-Crafts alkylation, GC-MS can identify various regioisomers and poly-alkylated byproducts. nih.govnih.gov

Research Findings: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of methyl and isopropyl groups. This fragmentation pattern allows for its unambiguous identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS provides an extra dimension of selectivity and sensitivity, making it suitable for analyzing trace levels of this compound or its metabolites in complex matrices. In LC-MS/MS, a specific ion from the initial mass analysis is selected, fragmented, and then the resulting fragment ions are analyzed. bu.edu

Application: This technique is particularly useful for the analysis of non-volatile or thermally labile derivatives of the target compound. While this compound itself is volatile, its potential reaction products in biological or environmental systems might be more amenable to LC-MS/MS analysis. nih.govresearchgate.netnih.gov

Research Findings: The development of an LC-MS/MS method would involve optimizing the chromatographic separation and the mass spectrometric parameters, such as the selection of precursor and product ions for selected reaction monitoring (SRM), to achieve high sensitivity and specificity.

Technique Separation Principle Detection Principle Key Advantage
GC-MS Differential partitioning between gas and stationary phases.Ionization and mass-to-charge ratio analysis.Excellent for identification of volatile and semi-volatile compounds.
LC-MS/MS Differential partitioning between liquid and stationary phases.Multiple stages of mass analysis for high selectivity.High sensitivity and specificity for trace analysis in complex matrices.

On-line Reaction Monitoring Techniques

On-line reaction monitoring provides real-time information about the progress of a chemical reaction, enabling better control over reaction parameters and leading to improved yield and purity. For the synthesis of this compound, which could be synthesized via a Grignard reaction or Friedel-Crafts alkylation, several spectroscopic techniques can be employed for on-line monitoring.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can be used to monitor the concentration of reactants and products in real-time through the use of an immersion probe. acs.orgresearchgate.net For instance, in a Grignard reaction to synthesize the target compound, NIR could track the consumption of the Grignard reagent and the formation of the product. acs.org

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: Similar to NIR, in-situ FTIR provides real-time information on the chemical composition of the reaction mixture. It is particularly useful for monitoring the formation and consumption of species with distinct infrared absorptions. hzdr.de

Raman Spectroscopy: Raman spectroscopy is another powerful tool for on-line reaction monitoring, as it is sensitive to changes in molecular vibrations and can be used in aqueous and non-aqueous systems. researchgate.net

Technique Measurement Principle Information Provided Typical Setup
NIR Spectroscopy Overtone and combination bands of molecular vibrations.Real-time concentration of major reaction components.Fiber-optic immersion probe.
In-situ FTIR Spectroscopy Fundamental molecular vibrations.Real-time functional group analysis.Attenuated Total Reflectance (ATR) probe.
Raman Spectroscopy Inelastic scattering of monochromatic light.Real-time changes in molecular structure and bonding.Immersion probe with laser excitation.

Q & A

Q. What are the established synthetic routes for 3-(2-Isopropylphenyl)-2-methyl-1-propene, and how can intermediates be validated?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation, leveraging electrophilic aromatic substitution with isopropylbenzene derivatives. Key intermediates (e.g., 2-isopropylbenzaldehyde) should be validated using GC-MS to confirm purity and ¹H/¹³C NMR to verify structural integrity. Reaction optimization may involve temperature control (e.g., 80–120°C) and Lewis acid catalysts (e.g., AlCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Methodological Answer:

  • NMR : Assign peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 2.5–3.0 ppm, septet for CH) and the propene backbone (δ 5.0–5.5 ppm, vinyl protons).
  • IR : Identify C=C stretching (~1640 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹).
  • MS : Confirm molecular ion [M⁺] at m/z 202 (C₁₃H₁₈) and fragmentation patterns (e.g., loss of isopropyl group, m/z 145). Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation.
  • Follow GHS guidelines : Store in airtight containers away from oxidizers.
  • Emergency procedures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction byproducts be systematically identified and quantified during synthesis?

Methodological Answer:

  • Employ HPLC-DAD/ELSD to separate byproducts (e.g., di-alkylated isomers) using a C18 column (acetonitrile/water gradient).
  • High-resolution MS (HRMS) detects trace impurities (e.g., oxidation products).
  • Statistical tools like ANOVA assess the impact of variables (catalyst loading, solvent polarity) on byproduct formation .

Q. What strategies resolve contradictions in reported reaction yields (e.g., 40–75%)?

Methodological Answer:

  • Conduct Design of Experiments (DoE) to isolate variables (e.g., reaction time, stoichiometry).
  • Validate reproducibility via triplicate runs under controlled conditions (humidity, inert atmosphere).
  • Compare results with literature using meta-analysis to identify methodological discrepancies (e.g., catalyst purity, solvent drying) .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Perform DFT calculations (e.g., Gaussian 16) to model transition states and electron density maps for the propene moiety.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Validate models against experimental kinetic data (e.g., Arrhenius plots) .

Q. What advanced techniques assess the compound’s stability under varying environmental conditions?

Methodological Answer:

  • Accelerated stability testing : Expose samples to UV light (ICH Q1B guidelines) and humidity (40°C/75% RH) for 4 weeks.
  • Monitor degradation via LC-MSⁿ to identify photo-oxidation products (e.g., epoxides).
  • TGA/DSC profiles determine thermal decomposition thresholds (>200°C) .

Q. How can the compound’s biological interactions be studied in vitro?

Methodological Answer:

  • Screen for enzyme inhibition (e.g., cytochrome P450) using fluorescence-based assays (CYP450-Glo™).
  • Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., receptors).
  • Validate results with SPR (Surface Plasmon Resonance) to measure real-time binding kinetics .

Tables

Table 1. Key Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR δ 1.25 (d, 6H, CH₃), δ 2.85 (sept, 1H, CH), δ 5.2 (m, 2H, CH₂=CH)
IR 1640 cm⁻¹ (C=C), 750 cm⁻¹ (aromatic C-H)
MS [M⁺] m/z 202, fragments at m/z 145 (M⁺–C₃H₇)

Table 2. Optimization Parameters for Synthesis

VariableOptimal RangeImpact on Yield
Catalyst (AlCl₃)0.5–1.2 eq↑ Yield by 30%
Temperature100–110°CMaximizes rate
SolventDry dichloromethanePrevents hydrolysis

Notes

  • For advanced queries, integrate interdisciplinary approaches (e.g., computational + experimental) to address data gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.